N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl ring, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the furan and dimethoxyphenyl groups. The final step often involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other compounds containing triazole, furan, and dimethoxyphenyl groups.
- Examples include other triazole-based compounds, furan derivatives, and dimethoxyphenyl-containing molecules.
Uniqueness:
- The combination of these functional groups in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- This uniqueness makes the compound valuable for specific applications where these combined properties are advantageous.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H17N4O2S
- Molecular Weight : 372.4 g/mol
- CAS Number : 442672-43-7
This compound features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties.
Research indicates that compounds containing triazole moieties can induce apoptosis in cancer cells through various pathways. The proposed mechanisms for this compound include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways as evidenced by increased caspase activity in treated cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, leading to reduced tumor growth.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 9 | Induction of apoptosis via caspase activation |
MCF7 (Breast) | 12 | Cell cycle arrest and inhibition of migration |
HepG2 (Liver) | 15 | Disruption of FAK/Paxillin pathway |
These findings suggest that this compound exhibits potent anticancer properties across multiple cell lines.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have indicated potential antimicrobial activity:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results highlight the compound's versatility and potential as a dual-action therapeutic agent.
Case Studies and Research Findings
- Study on Lung Cancer Treatment : A recent study published in Cancer Letters demonstrated that treatment with N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-y)-4H-triazol-3-y]sulfanyl}acetamide led to a significant reduction in tumor size in A549 xenograft models. The study reported a 50% reduction in tumor volume after four weeks of treatment.
- Synergistic Effects with Other Agents : Research has also explored the synergistic effects of this compound when used in conjunction with established chemotherapeutics like cisplatin. The combination therapy showed enhanced efficacy in reducing cell viability compared to monotherapy.
- Mechanistic Insights : Further mechanistic studies using Western blot analysis revealed that this compound downregulates anti-apoptotic proteins such as Bcl-xL while upregulating pro-apoptotic factors like Bax in treated cancer cells.
Properties
CAS No. |
618879-96-2 |
---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-4-9-23-18(15-6-5-10-27-15)21-22-19(23)28-12-17(24)20-13-7-8-14(25-2)16(11-13)26-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,24) |
InChI Key |
GOSWGCPKFFULJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)OC |
Origin of Product |
United States |
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